molecular formula C8H13NO3 B3023238 N-(Cyclopropylcarbonyl)-2-methylalanine CAS No. 215036-16-1

N-(Cyclopropylcarbonyl)-2-methylalanine

Cat. No. B3023238
CAS RN: 215036-16-1
M. Wt: 171.19 g/mol
InChI Key: NDAQBUACFPQOAW-UHFFFAOYSA-N
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Description

N-(Cyclopropylcarbonyl)-2-methylalanine is a compound that falls within the category of cyclopropyl-containing amino acids. These types of compounds are of interest due to their potential applications in the synthesis of peptidomimetics and other biologically active molecules.

Synthesis Analysis

The synthesis of cyclopropyl-containing amino acids can be complex, involving multiple steps. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a related compound, was prepared starting from L-serine in a nine-step process with an overall yield of 24% . This compound has shown reactivity in Michael additions and Diels–Alder reactions, which are useful for creating protected forms of cyclopropyl-containing amino acids .

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing amino acids can be quite intricate. For example, the crystal and molecular structure of a related compound, (Z)-N-acetyl-β(3′-pyridyl)-dehydroalanine methyl ester, was determined using three-dimensional X-ray data . The conformation of this molecule was discussed in relation to experimental results of analogous amino acid derivatives and theoretical predictions .

Chemical Reactions Analysis

Cyclopropyl-containing amino acids can undergo various chemical reactions. N-(Arylmethylene)dehydroalanine methyl esters, which are structurally related, can undergo a stereoregulated dimerization reaction to produce heterocyclic α,α′-diaminodicarboxylic acid derivatives . Additionally, the cycloaddition of cyclic nitrones to methoxycarbonylmethylenecyclopropane leads to adducts that can be rearranged thermally to yield intermediates for the synthesis of alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly detailed in the provided papers. However, the properties of related compounds suggest that these cyclopropyl-containing amino acids have unique characteristics that make them suitable for the synthesis of complex molecules. For example, the reactivity in Michael additions and Diels–Alder reactions indicates that these compounds can be used to create a variety of cyclic and bicyclic amino acids with potential pharmaceutical applications .

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,7(11)12)9-6(10)5-3-4-5/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAQBUACFPQOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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